Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom, a carbonyl group, and a methyl ester group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions with n-nucleophiles, amines, and hydrazines . These interactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
1,8-naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities and photochemical properties . They are used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Result of Action
Related compounds have shown antimicrobial potential , suggesting that this compound may also have similar effects.
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-bromo-2-aminonicotinic acid with methyl chloroformate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted naphthyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid
- Methyl 6-chloro-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
- Methyl 6-fluoro-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Uniqueness
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Biological Activity
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS Number: 335031-10-2) is a compound that belongs to the naphthyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity associated with this compound, synthesizing findings from various studies and reviews.
- Molecular Formula : C10H9BrN2O3
- Molecular Weight : 285.097 g/mol
- Storage Conditions : Room temperature
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the context of anticancer research. The following sections detail these activities.
Anticancer Activity
Research indicates that naphthyridine derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : Naphthyridine compounds often exhibit their anticancer effects through apoptosis induction and cell cycle arrest mechanisms. They can intercalate into DNA and modulate various signaling pathways related to cell proliferation and survival .
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Case Studies :
- A study on related naphthyridine derivatives demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 10 to 20 µg/mL .
- Another investigation highlighted that analogs of naphthyridine derivatives could inhibit tumor growth in xenograft models, suggesting their potential for in vivo applications .
Antimicrobial Activity
Naphthyridine compounds have also been explored for their antimicrobial properties:
- Activity Spectrum : Some studies have reported that naphthyridine derivatives exhibit inhibitory effects against various bacterial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Mechanisms : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Comparative Biological Activities of Naphthyridine Derivatives
The following table summarizes the biological activities of selected naphthyridine derivatives compared to this compound:
Compound Name | Anticancer IC50 (µg/mL) | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
Methyl 6-bromo-2-oxo... | 10 - 20 | Effective against S. aureus | DNA intercalation |
Aaptamine Derivative | 10.47 - 15.03 | Moderate against E. coli | Apoptosis induction |
Other Naphthyridines | Varies (0.03 - 8.5) | Effective against various strains | Cell membrane disruption |
Research Findings and Future Directions
Recent literature emphasizes the need for further studies on this compound to fully elucidate its biological mechanisms and therapeutic potential:
- In Vivo Studies : More comprehensive in vivo studies are required to assess the efficacy and safety profiles of this compound.
- Structural Modifications : Investigating structural modifications may enhance its biological activity and selectivity towards cancer cells or pathogens.
- Combination Therapies : Exploring combination therapies with other anticancer agents could provide synergistic effects that improve treatment outcomes.
Properties
IUPAC Name |
methyl 6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-10(15)7-3-5-2-6(11)4-12-8(5)13-9(7)14/h2,4,7H,3H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMXGMUEKGWKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(NC1=O)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455545 | |
Record name | Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335031-10-2 | |
Record name | Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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